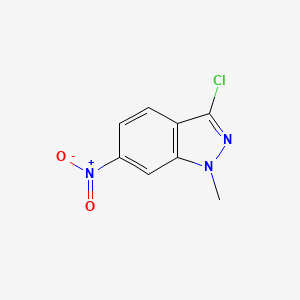

3-chloro-1-methyl-6-nitro-1H-indazole

Description

Overview of Indazole Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic drugs. mdpi.com Among these, the indazole scaffold has garnered substantial attention for its wide-ranging therapeutic applications. researchgate.netresearchgate.net Indazole-containing derivatives are noted for a broad spectrum of biological properties, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor activities. researchgate.netnih.gov This has led to the classification of the indazole framework as a "privileged scaffold" in drug discovery, meaning it is a molecular structure that is capable of binding to multiple biological targets. researchgate.netnih.govpharmablock.com More than 40 therapeutic agents based on the indazole structure are either in clinical use or undergoing clinical trials for various diseases. mdpi.comresearchgate.net

The significance of indazoles extends to their role as versatile building blocks in organic synthesis. researchgate.net The two nitrogen atoms in the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, which can lead to improved affinity for target proteins. pharmablock.com Furthermore, the indazole ring is considered a bioisostere for phenol (B47542) and indole, offering advantages such as being less susceptible to metabolic degradation. pharmablock.com Synthetic chemists have developed numerous methods for the preparation of 1H- and 2H-indazoles, the two most common tautomeric forms, allowing for the creation of a vast library of substituted derivatives. researchgate.netnih.govrsc.orgacs.org The functionalization at different positions of the indazole ring enables the generation of novel molecules with tailored biological and therapeutic properties. imist.ma

The diverse applications of indazole derivatives are highlighted by the range of drugs developed, such as Granisetron, an antiemetic used in chemotherapy, and Benzydamine, an anti-inflammatory agent. imist.ma

Contextualization of 3-chloro-1-methyl-6-nitro-1H-indazole within Substituted 1H-Indazole Derivatives Research

The specific compound, this compound, belongs to the class of substituted 1H-indazoles. The unique arrangement of its substituents—a chloro group at position 3, a methyl group at the N-1 position, and a nitro group at position 6—dictates its chemical reactivity and potential biological significance.

The presence of a nitro group, particularly at positions 5 or 6, is a common feature in many biologically active indazole derivatives. nih.govnih.govmdpi.com Research has shown that 5-nitroindazole (B105863) derivatives possess notable antichagasic (against Chagas disease), antineoplastic, and antileishmanial properties. nih.govnih.govresearchgate.net The nitro group is believed to enhance trypanocidal activity by inducing oxidative stress in parasites. mdpi.com Specifically, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity against various Leishmania species. nih.gov

The chloro group at position 3 serves as a reactive handle for further chemical modifications. researchgate.net Halogenated indazoles are crucial intermediates in organic synthesis, often used in cross-coupling reactions to introduce new functional groups and build more complex molecules. rsc.org For instance, the synthesis of new nitrogenous derivatives has been achieved using 3-chloro-1-methyl-1H-indazole as a starting material. researchgate.net

The methylation at the N-1 position defines the compound as a specific regioisomer. The N-alkylation of the indazole ring is a critical step in the synthesis of many active compounds, and the regioselectivity (whether the alkyl group attaches to N-1 or N-2) is influenced by the electronic and steric effects of other substituents on the ring. nih.govbeilstein-journals.org The synthesis of 2,3-dimethyl-6-nitro-2H-indazole, an intermediate for the antitumor drug pazopanib, starts from 3-methyl-6-nitro-1H-indazole, highlighting the importance of specific methylation patterns. google.com

The combination of these substituents in this compound makes it a valuable intermediate for the synthesis of potentially novel therapeutic agents. Its structure is a platform for creating diverse derivatives through reactions at the chloro position, while the nitro group may confer inherent biological activity.

Table 1: Physicochemical Properties of Selected Indazole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 74209-31-7 chemsrc.com | C₈H₆ClN₃O₂ | 211.61 |

| 3-chloro-6-nitro-1H-indazole | 50593-68-5 nih.gov | C₇H₄ClN₃O₂ nih.gov | 197.58 nih.gov |

| 3-methyl-6-nitro-1H-indazole | 6494-19-5 nih.govnbinno.com | C₈H₇N₃O₂ nih.govnbinno.com | 177.16 nih.govnbinno.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methyl-6-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZUZJRMMNQGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Characterization of 3-chloro-1-methyl-6-nitro-1H-indazole and its Analogues

Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized indazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the chemical environment of protons and carbons, Infrared (IR) spectroscopy identifies key functional groups, and High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and aids in structural elucidation through fragmentation analysis.

NMR spectroscopy is a powerful tool for delineating the structure of indazole derivatives by mapping the proton and carbon frameworks. While specific spectral data for this compound is not publicly detailed, analysis of its close analogues provides a clear picture of the expected chemical shifts and coupling constants.

In ¹³C NMR spectra, the carbons of the indazole ring resonate in the aromatic region (δ 100-150 ppm). rsc.orgnih.gov The carbon atom bearing the nitro group (C6) and the carbons in its vicinity are particularly affected. In various 6-nitro-1H-indazole analogues, the carbon signals appear across a wide range, reflecting the diverse substitution patterns. amazonaws.comrsc.org Theoretical calculations on 6-nitro-1H-indazole further support the assignment of these chemical shifts. nih.gov

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Nitro-1H-Indazole Analogues

| Compound | Nucleus | H4/C4 | H5/C5 | H7/C7 | Other Notable Signals | Reference |

|---|---|---|---|---|---|---|

| 6-Nitro-3-p-tolyl-1H-indazole | ¹H | - | 8.09-8.03 (m) | 8.09-8.03 (m) | 2.50 (s, CH₃) | rsc.org |

| ¹³C | 122.02 | 115.99 | 107.20 | 21.40 (CH₃), 146.98 (C-NO₂) | rsc.org | |

| 3-Ethoxy-6-nitro-1-tosyl-1H-indazole | ¹H | 7.66 (d) | 8.91 (dd) | 8.06 (dd) | 4.42 (q, OCH₂), 2.30 (s, CH₃) | amazonaws.com |

Note: The table presents data from closely related structures to infer the spectral properties of this compound. Assignments may vary based on specific substitution.

IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule. For this compound, the most prominent absorption bands would correspond to the nitro group (NO₂), the aromatic indazole core, and the C-Cl bond.

The nitro group typically displays two strong and distinct stretching vibrations: an asymmetric stretch in the range of 1500-1550 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. rsc.orgvscht.cz For example, IR spectra of 6-nitro-3-p-tolyl-1H-indazole and 3-(naphthalen-2-yl)-6-nitro-1H-indazole show characteristic nitro group absorptions at approximately 1522 cm⁻¹ and 1346 cm⁻¹. rsc.org The aromatic C=C stretching vibrations of the indazole ring are expected in the 1400-1600 cm⁻¹ region. libretexts.org Additionally, C-H stretching vibrations from the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibration typically appears in the fingerprint region, broadly from 600-800 cm⁻¹, though its identification can sometimes be complicated by other absorptions in this area. oregonstate.edu

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in 6-Nitro-1H-Indazole Analogues

| Functional Group | Vibration Type | Typical Range (cm⁻¹) | Example Compound Data (cm⁻¹) | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500-1550 | 1522 | rsc.org |

| Symmetric Stretch | 1300-1370 | 1346-1347 | rsc.org | |

| Aromatic Ring | C=C Stretch | 1400-1600 | 1590, 1543 | amazonaws.com |

| Aromatic C-H | Stretch | 3000-3100 | 3107 | amazonaws.com |

HRMS provides the precise mass of a molecule, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₈ClN₃O₂, with a calculated monoisotopic mass of 225.0305 Da. HRMS analysis would be expected to confirm this exact mass, typically by observing the protonated molecular ion [M+H]⁺ at m/z 226.0378.

Mass spectrometry also reveals fragmentation patterns that offer structural clues. In electron ionization (EI) mass spectrometry, related 6-nitro-1H-indazole derivatives show fragmentation pathways that often involve the loss of the nitro group (NO₂, 46 Da) or related species like NO or O. rsc.org The fragmentation of the indazole ring itself is also a common pathway. researchgate.net For this compound, characteristic fragments could arise from the loss of the chlorine atom, the methyl group, or the nitro group, providing further confirmation of the proposed structure.

X-ray Crystallographic Analysis of Related 1H-Indazole Derivatives

While a crystal structure for this compound is not available in the reviewed literature, the analysis of closely related compounds, particularly 3-chloro-1-ethyl-6-nitro-1H-indazole, provides significant insight into the expected solid-state conformation, bond geometries, and intermolecular interactions. researchgate.net

The crystal structure of the ethyl analogue, 3-chloro-1-ethyl-6-nitro-1H-indazole, reveals that the indazole ring system is essentially planar, with a root-mean-square deviation of only 0.008 Å. researchgate.net The attached nitro group is nearly coplanar with the ring, showing a small dihedral angle of 2.8(3)°. researchgate.net This planarity suggests significant electronic delocalization across the bicyclic system. In contrast, the N1-substituent (an ethyl group in this analogue) is oriented out of the plane of the indazole ring. researchgate.net It is expected that the N1-methyl group in this compound would adopt a similar non-coplanar orientation. The bond lengths and angles within the indazole core are consistent with its aromatic character, showing values intermediate between single and double bonds. researchgate.net

The crystal packing of indazole derivatives is governed by a network of non-covalent interactions. In the crystal structure of 3-chloro-1-ethyl-6-nitro-1H-indazole, molecules are linked by weak C-H⋯O hydrogen bonds involving the oxygen atoms of the nitro group and hydrogen atoms from the aromatic ring and the ethyl group of neighboring molecules, forming zigzag chains. researchgate.net

Tautomeric Equilibrium and Stability Considerations in 1H-Indazole Systems

The indazole scaffold, a bicyclic aromatic heterocycle, is characterized by the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring. researchgate.net A key feature of the indazole ring system is its capacity to exist in different tautomeric forms, a phenomenon known as annular tautomerism. This involves the migration of a proton between the two nitrogen atoms of the pyrazole moiety. imist.ma The indazole system can theoretically exist in three prototropic tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. chemicalbook.comnih.govnih.gov

Among these, the 1H- and 2H-tautomers are the most common, while the 3H-form is rarely encountered. chemicalbook.comthieme-connect.de Extensive experimental and theoretical studies have consistently shown that the 1H-indazole tautomer is the predominant and thermodynamically more stable form compared to the 2H-indazole tautomer. researchgate.netnih.gov This preference for the 1H-form is observed in the gas phase, in solution, and in the solid state. researchgate.netnih.gov The greater stability of 1H-indazole is attributed to its benzenoid electronic structure, which possesses a higher degree of aromaticity compared to the less aromatic, quinonoid-like structure of 2H-indazole. researchgate.netthieme-connect.dersc.org

Computational chemistry has provided quantitative estimates of the energy difference between the major tautomers. Various levels of theory confirm the higher stability of the 1H-form. For instance, calculations indicate that the free energy of the 1H-tautomer is lower than that of the 2H-tautomer by a significant margin. chemicalbook.comrsc.orgnih.gov

| Method/Condition | Energy Difference (kcal/mol) | Energy Difference (kJ/mol) | Reference |

|---|---|---|---|

| Free Energy (ΔG) | 2.3 | ~9.6 | chemicalbook.com |

| MP2/6-31G | 4.08 | ~17.1 | rsc.org |

| MP2/6-31G | 3.6 | ~15.1 | rsc.org |

| MP2/6-31G** (with thermal/entropy correction) | 3.6 | ~15.1 | chemicalbook.com |

| MP2/6-31G** | ~3.58 | 15.0 | nih.gov |

| Aqueous Phase (ΔG298) | ~4.11 | 17.2 | thieme-connect.de |

Spectroscopic techniques are crucial for the characterization of indazole tautomers. Methods such as UV, Raman, and particularly Nuclear Magnetic Resonance (NMR) spectroscopy are used to distinguish between the isomers. imist.manih.gov The UV and Raman spectra of unsubstituted indazole closely resemble those of 1-methyl-indazole but differ significantly from those of 2-methyl-indazole, providing strong evidence for the predominance of the 1H-tautomer in its native state. imist.maresearchgate.net Furthermore, comprehensive studies using ¹H, ¹³C, and ¹⁵N NMR spectroscopy confirm these findings, as the chemical shifts are sensitive to the electronic environment around the nitrogen atoms and the adjacent carbons, allowing for clear structural assignment. imist.mathieme-connect.denih.gov

While the 1H-tautomer is generally the most stable, the tautomeric equilibrium can be influenced by factors such as substituents and the solvent. nih.gov Theoretical studies have shown that certain substitution patterns can, in some cases, lead to the 2H-tautomer being more stable. nih.gov The polarity of the solvent can also alter the equilibrium, typically by favoring the tautomer with the larger dipole moment. nih.gov

In the specific case of This compound , the issue of prototropic tautomerism is precluded. The presence of a methyl group at the N-1 position "locks" the molecule in the 1H-indazole form. researchgate.net This substitution prevents the migration of a proton between the nitrogen atoms, meaning the compound exists solely as the 1H-tautomer and not in equilibrium with a 2H-form. imist.maresearchgate.net

Computational Investigations of this compound and its Derivatives

The advancement of computational chemistry has provided powerful tools to investigate the structural, electronic, and dynamic properties of molecules, offering insights that complement experimental research. For complex heterocyclic compounds like this compound and its analogs, molecular modeling techniques are invaluable for predicting their behavior and interaction with biological systems. This article delves into the computational studies centered on this indazole core, focusing on quantum chemical calculations, molecular docking, and molecular dynamics simulations.

Computational Chemistry and Molecular Modeling Investigations

In Silico Pharmacokinetic and Drug-Likeness Prediction Methodologies

In modern drug discovery, the early assessment of a compound's pharmacokinetic properties and its potential as a drug candidate is crucial for reducing attrition rates in later developmental stages. Computational, or in silico, methods provide a rapid and cost-effective means to predict these characteristics before extensive experimental studies are undertaken. For the compound this compound, while specific experimental pharmacokinetic data is not extensively documented in publicly available literature, its potential profile can be evaluated using a variety of established computational models. These methodologies focus on predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its adherence to established "drug-likeness" rules.

The concept of drug-likeness is a qualitative assessment that helps to filter out compounds with undesirable physicochemical properties that are likely to lead to poor ADME profiles. nih.gov This evaluation is often based on simple rules derived from the analysis of successful oral drugs.

One of the most widely recognized sets of guidelines for predicting oral bioavailability is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

To assess this compound against these criteria, its fundamental physicochemical properties were computationally generated.

Table 1: Calculated Physicochemical Properties for this compound

| Property | Value |

| Molecular Formula | C₈H₆ClN₃O₂ |

| Molecular Weight | 211.61 g/mol |

| LogP (calculated) | 2.45 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 50.34 cm³ |

| Topological Polar Surface Area (TPSA) | 68.16 Ų |

Based on these calculated values, this compound adheres to all of Lipinski's rules, suggesting a favorable profile for oral bioavailability. Its molecular weight is well under the 500 Da limit, the calculated LogP indicates a balanced lipophilicity, and the counts for hydrogen bond donors and acceptors are within the prescribed limits.

Beyond Lipinski's rule, other drug-likeness parameters, such as those proposed by Veber, which emphasize molecular flexibility, are also considered. Veber's rules suggest that good oral bioavailability is also associated with a topological polar surface area (TPSA) of ≤ 140 Ų and a rotatable bond count of ≤ 10. The calculated TPSA of 68.16 Ų for this compound is well within this guideline.

Further in silico analysis can predict a range of ADME properties, providing a more detailed pharmacokinetic profile. These predictions are often generated using sophisticated machine learning models trained on large datasets of experimental results. While specific research on this compound is limited, general predictions for a molecule with its structural characteristics can be extrapolated.

Table 2: Predicted In Silico ADME and Drug-Likeness Properties of this compound

| Parameter | Prediction | Interpretation |

| Pharmacokinetics | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Yes | The compound may cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells by P-glycoprotein. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2C9 Inhibitor | No | Lower likelihood of interactions with CYP2C9 substrates. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted. |

| Ghose Filter | 0 Violations | Conforms to another set of drug-likeness criteria. |

| Veber Rule | 0 Violations | Good oral bioavailability predicted based on molecular flexibility. |

| Egan Rule | 0 Violations | Favorable physicochemical properties for absorption and permeation. |

| Muegge Rule | 0 Violations | Conforms to pharmacophore-based drug-likeness criteria. |

| Bioavailability Score | 0.55 | Indicates good estimated oral bioavailability. |

The predictions in the table suggest that this compound possesses several favorable pharmacokinetic characteristics. High intestinal absorption is predicted, which is a prerequisite for an effective orally administered drug. The prediction of blood-brain barrier penetration suggests the compound could be investigated for central nervous system targets. However, the predicted inhibition of several cytochrome P450 (CYP) enzymes is a significant finding. nih.gov CYP enzymes are crucial for the metabolism of a vast number of drugs, and inhibition can lead to altered drug concentrations and potential toxicity or reduced efficacy of co-administered medications. nih.gov This highlights a potential area for further experimental investigation and chemical modification to improve the selectivity profile if this compound were to be developed further.

Mechanistic Insights into Preclinical Biological Activities of 3 Chloro 1 Methyl 6 Nitro 1h Indazole Analogues

Anti-Oncogenic and Anti-proliferative Effects in Cancer Cell Lines

Indazole derivatives are recognized for their diverse biological activities, including anti-tumor properties. nih.gov The development of novel anti-cancer drugs with high efficiency and low toxicity is a critical area of research, and various substituted indazoles have attracted significant attention for their potential in this field. nih.gov For instance, a series of 1H-indazole-3-amine derivatives demonstrated inhibitory activities against human cancer cell lines, including those of the lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| A549 | Lung Cancer | >40 | nih.gov |

| PC-3 | Prostate Cancer | >40 | nih.gov |

| Hep-G2 | Hepatoma | >40 | nih.gov |

| HEK-293 | Normal Human Embryonic Kidney | 33.2 | nih.gov |

A primary mechanism behind the anti-cancer effects of indazole analogues is their ability to inhibit protein kinases, which are crucial regulators of cellular processes. researchgate.net

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is fundamental in cell proliferation, differentiation, and migration, and its dysregulation is linked to various cancers. nih.gov Indazole-based compounds have been developed as potent FGFR inhibitors. researchgate.net For example, structure-activity relationship studies of indazole derivatives revealed that substitutions on the phenyl ring could significantly enhance inhibitory activity against FGFR1. nih.gov One optimized indazole derivative, compound 9u, demonstrated an IC₅₀ value of 3.3 nM against FGFR1 and an IC₅₀ of 468.2 nM in cellular assays. researchgate.net De novo design has also been used to identify an indazole-based pharmacophore for inhibiting FGFR kinases, leading to fragments that inhibit FGFR1–3 in the micromolar range. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and VEGFR-2 is a key mediator of this process. nih.govnih.gov The indazole scaffold has been utilized to design potent VEGFR-2 inhibitors. nih.gov In one study, a series of indazole derivatives were designed and synthesized, with the most potent compound, number 30, exhibiting a VEGFR-2 IC₅₀ of 1.24 nM and demonstrating significant inhibition of human umbilical vein endothelial cell (HUVEC) angiogenesis. nih.gov

Pim Kinase Inhibition: The three Pim kinases are serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis, making them an attractive target for cancer therapy. nih.gov Research has led to the development of 3-(pyrazin-2-yl)-1H-indazole derivatives as potent, pan-Pim kinase inhibitors. nih.gov Another study identified pyrrolo[2,3-g]indazole derivatives as sub-micromolar inhibitors of Pim-1 and Pim-3. frontiersin.org

Anaplastic Lymphoma Kinase (ALK) Inhibition: ALK is a receptor tyrosine kinase, and its genetic rearrangement can lead to a potent transforming effect in some cancers, such as non-small-cell lung cancer (NSCLC). mdpi.com While many ALK inhibitors are based on different heterocyclic cores, some clinically evaluated drugs containing the indazole moiety, like Entrectinib, are known ALK inhibitors. nih.govgoogle.com

Mitogen-activated protein kinase 1 (MAPK1) Inhibition: Mitogen-activated protein kinases (MAPKs) are serine/threonine-specific protein kinases that play a crucial role in cell growth and proliferation. nih.gov The inhibition of MAPK1 is an active area of research in cancer drug development. researchgate.net A study on indazole-based sulfonamides showed that a synthesized compound, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, exhibited a good binding affinity to MAPK1 in silico with a binding energy of -7.55 Kcal/mol, suggesting its potential as an inhibitor. researchgate.net

| Compound Type | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indazole Derivative (9u) | FGFR1 | 3.3 nM | researchgate.net |

| Indazole Derivative (30) | VEGFR-2 | 1.24 nM | nih.gov |

| 3-(Pyrazin-2-yl)-1H-indazole (60a) | Pim-1, Pim-2, Pim-3 | 1-9 nM | nih.gov |

| Pyrrolo[2,3-g]indazole (10) | Pim-1 | 0.45 µM | frontiersin.org |

Glutathione S-transferase P1-1 (GSTP1-1) Inhibition: The enzyme GSTP1-1 is a member of a crucial family of detoxifying enzymes and is also implicated in the development of multidrug resistance in tumors. nih.gov Overexpression of GSTP1-1 in tumor cells has been linked to the inhibition of apoptosis. nih.gov Therefore, targeting GSTP1-1 is a promising strategy for cancer treatment. nih.gov While research directly on 3-chloro-1-methyl-6-nitro-1H-indazole analogues is limited, studies on related nitro-containing heterocyclic compounds have shown promise. For example, nitrobenzoxadiazole (NBD) derivatives have been identified as potent inhibitors of GSTP1-1. nih.gov One such analogue demonstrated the ability to inhibit 50% of GSTP1-1 activity with an apparent binding affinity constant of 3.9 ± 0.2 μM. nih.gov This suggests a potential mechanism for nitro-substituted heterocyclic compounds.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen production, and its inhibition is a cornerstone for treating hormone-dependent breast cancer. frontiersin.org Nonsteroidal aromatase inhibitors often feature azole rings, such as imidazole. frontiersin.org While the indazole nucleus itself is not among the most common scaffolds for marketed aromatase inhibitors, the broader family of azole derivatives has been extensively explored for this purpose. mdpi.com Research into indole-based compounds, which share structural similarities with indazoles, has identified potent aromatase inhibitors, indicating that N-heterocyclic scaffolds can be effective for this target. frontiersin.org

Anti-inflammatory Modulatory Activities

Indazole derivatives are known to possess a range of pharmacological activities, including anti-inflammatory effects. nih.gov Computational studies have been employed to evaluate 1H-indazole analogues as potential anti-inflammatory agents, with some compounds showing significant binding results with key inflammatory enzymes. researchgate.net

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Inhibition of COX-2 blocks the biosynthesis of prostaglandins, which are key mediators of inflammation. Computational docking studies have investigated the interaction of 1H-indazole analogues with the COX-2 enzyme. researchgate.net In one such study, compounds with a difluorophenyl group showed a significant binding energy of -9.11 kcal/mol with the COX-2 enzyme (PDB ID: 3NT1). researchgate.net The mechanism involves the indazole derivative binding to the active site of the enzyme, often forming stable interactions with key amino acid residues like Gly526, which influences the protein's structure and stability. researchgate.net

Antimicrobial Efficacy

The indazole scaffold is present in compounds showing a broad spectrum of antimicrobial activities. nih.gov This includes efficacy against various bacteria and parasites. nih.gov

Bacterial DNA gyrase is a clinically validated target for antibiotics. frontiersin.org The GyrB subunit, in particular, offers an opportunity to overcome resistance to existing drug classes like fluoroquinolones. frontiersin.org Through structure-based drug design, indazole derivatives have been discovered as a novel class of GyrB inhibitors. frontiersin.org By optimizing a pyrazolopyridone hit and replacing it with an indazole core to improve cell penetration, researchers developed thiazolylindazoles with excellent enzymatic and antibacterial activity against important Gram-positive pathogens. frontiersin.org

Beyond general antibacterial action, specific analogues of 3-chloro-6-nitro-1H-indazole have been synthesized and tested for antileishmanial activity. nih.gov Leishmaniasis is a disease caused by parasites of the genus Leishmania. nih.gov In one study, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated against three Leishmania species. nih.gov Several of the triazole-containing derivatives exhibited strong to moderate activity against L. infantum. nih.gov Molecular docking studies suggested that these active compounds bind stably to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target in the parasite. nih.gov

| Compound | L. infantum IC₅₀ (µg/mL) | L. tropica IC₅₀ (µg/mL) | L. major IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 4 | 10.32 ± 0.9 | > 50 | > 50 | nih.gov |

| 5 | 12.14 ± 1.1 | > 50 | > 50 | nih.gov |

| 11 | 15.8 ± 1.2 | 45.2 ± 2.1 | > 50 | nih.gov |

| 13 | 9.8 ± 0.8 | 35.7 ± 1.9 | 48.2 ± 2.3 | nih.gov |

Antifungal Properties

While specific studies on the antifungal properties of this compound are not extensively documented, the broader class of indazole and nitro-containing heterocyclic derivatives has demonstrated notable antifungal potential. nih.govrsc.org For instance, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which share structural similarities with the nitroindazole core, have been synthesized and evaluated for their antimicrobial activities. rsc.org One particular compound from this series, 4k, exhibited potent activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 16 μg/mL. rsc.org This activity was comparable to the standard antifungal drug fluconazole (B54011). rsc.org

The mechanism of antifungal action for many heterocyclic compounds, particularly azole derivatives, involves the inhibition of key fungal enzymes. nih.gov Fluconazole and its analogues, for example, function by targeting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov The design of novel fluconazole mimics incorporating a 1,2,3-triazole ring has yielded compounds with potent activity against various Candida species. nih.gov It is plausible that nitroindazole analogues could exert their antifungal effects through similar mechanisms, such as disrupting fungal cell membrane integrity or inhibiting essential enzymatic pathways. Further research is needed to specifically elucidate the antifungal mechanisms of this compound analogues.

Antileishmanial and Antiparasitic Potential

Analogues of 3-chloro-6-nitro-1H-indazole have emerged as promising candidates in the search for new antileishmanial agents. nih.gov The indazole nucleus is recognized for its potential in developing molecules with antiprotozoal activity. mdpi.com In vitro studies have demonstrated that the inhibitory potency of 3-chloro-6-nitro-1H-indazole derivatives is dependent on the Leishmania species. nih.gov

A study evaluating a series of these derivatives against three Leishmania species (L. infantum, L. tropica, and L. major) revealed significant activity primarily against L. infantum. nih.gov Several derivatives exhibited strong to moderate inhibitory activity against this species. nih.gov Notably, the antiparasitic potential of these compounds is not limited to Leishmania, as N-myristoyltransferase (NMT), a key enzyme in many parasites, has been identified as a viable target for inhibitors, including those with a heterocyclic core. researchgate.net

| Compound Derivative | Target Leishmania Species | Activity Level | Source |

|---|---|---|---|

| 4, 5, 7, 10-13 | L. infantum | Strong to Moderate | nih.gov |

| 11, 13 | L. tropica | Active | nih.gov |

| 13 | L. major | Active | nih.gov |

Inhibition of Key Parasitic Enzymes (e.g., Trypanothione Reductase, N-myristoyltransferase)

The antileishmanial activity of 3-chloro-6-nitro-1H-indazole analogues is believed to be mediated, at least in part, through the inhibition of essential parasitic enzymes. nih.gov Molecular docking studies have identified Leishmania infantum trypanothione reductase (TryR) as a potential target for these compounds. nih.govnih.gov Trypanothione reductase is a crucial enzyme in the parasite's defense system against oxidative stress, making it an attractive target for drug development. nih.gov The stable binding of 3-chloro-6-nitro-1H-indazole derivatives to the TryR enzyme, as predicted by molecular modeling, suggests a plausible mechanism for their antileishmanial effects. nih.gov

Furthermore, N-myristoyltransferase (NMT) represents another key enzyme that could be targeted by indazole-based inhibitors. researchgate.netmdpi.com NMT is responsible for the attachment of myristate to the N-terminal glycine (B1666218) of a specific set of cellular proteins, a process vital for the viability of various parasites, including Leishmania, Trypanosoma, and Plasmodium species. researchgate.net The development of NMT inhibitors has shown promise in treating parasitic infections. mdpi.com The inhibitory mechanism often involves the formation of a stable complex with the enzyme, effectively trapping it in an inactive conformation. nih.gov Given the structural features of indazole analogues, they could potentially be designed to fit into the active site of NMT and disrupt its function, thereby exerting a broad-spectrum antiparasitic effect.

Other Biological Activities and Mechanistic Studies

Beyond their antimicrobial and antiparasitic potential, indazole derivatives have been investigated for a range of other biological activities, reflecting the versatility of this chemical scaffold. nih.govnih.gov

Anti-Diabetic Effects (e.g., Glucagon (B607659) Receptor Antagonism, Glucokinase Activation)

Indazole-based compounds have shown significant promise as glucagon receptor (GCGR) antagonists, a therapeutic strategy for managing type 2 diabetes. nih.govx-mol.com The glucagon receptor, a G protein-coupled receptor, plays a pivotal role in glucose homeostasis, and its antagonism can reduce excessive hepatic glucose production. juniperpublishers.com Research has led to the discovery of potent indazole-based β-alanine derivatives that act as GCGR antagonists. nih.gov These compounds have demonstrated the ability to significantly inhibit glucagon-mediated increases in blood glucose in preclinical models. nih.gov The mechanism involves blocking the action of glucagon, which in turn improves glycemic control. nih.gov

Another potential anti-diabetic mechanism for heterocyclic compounds is the activation of glucokinase (GK). dergipark.org.trnih.gov Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and glucose metabolism. dergipark.org.trnih.gov Small molecule glucokinase activators (GKAs) can enhance the enzyme's activity, leading to improved glycemic control. nih.gov While direct activation of GK by this compound has not been reported, the development of novel heterocyclic GKAs highlights a plausible avenue for the anti-diabetic action of related compounds. dergipark.org.tr

| Indazole-based Compound Class | Anti-Diabetic Target | Mechanism of Action | Source |

|---|---|---|---|

| Indazole-based β-alanine derivatives | Glucagon Receptor (GCGR) | Antagonism, inhibiting glucagon-induced hepatic glucose output | nih.gov |

| Novel heterocyclic derivatives | Glucokinase (GK) | Allosteric activation, enhancing glucose sensing and insulin secretion | dergipark.org.tr |

Antiplatelet Activity and Vascular Modulation

Indazole derivatives have been reported to possess antiplatelet activity, although specific studies detailing the mechanism for this compound are limited. nih.gov The general anti-inflammatory and cardiovascular effects of indazoles suggest a potential to interfere with platelet aggregation pathways. nih.gov

In terms of vascular modulation, nitroindazole compounds have been shown to influence the production of nitric oxide (NO), a key regulator of vascular tone. nih.gov For example, 7-nitroindazole (B13768) has been found to inhibit endothelial nitric oxide synthase (eNOS) in vivo. nih.gov Inhibition of eNOS can lead to an increase in mean arterial blood pressure, demonstrating a direct effect on the vascular system. nih.gov This suggests that nitroindazole analogues could modulate vascular tone by interfering with the L-arginine-NO pathway, which is crucial for regulating blood vessel dilation and constriction. nih.govnih.gov

Structure Activity Relationship Sar Studies of 3 Chloro 1 Methyl 6 Nitro 1h Indazole and Its Derivatives

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological potency and selectivity of derivatives based on the 3-chloro-6-nitro-1H-indazole scaffold are profoundly influenced by the nature and position of various substituents. This is clearly demonstrated in studies on their antileishmanial activity, where modifications to the core structure lead to significant variations in efficacy against different Leishmania species. nih.govnih.gov

A key modification involves the introduction of different heterocyclic rings at the N-1 position of the indazole core. For instance, derivatives incorporating a 1,2,3-triazole ring have been shown to be more effective inhibitors of Leishmania than those with isoxazoline (B3343090) or isoxazole (B147169) rings. nih.gov This suggests that the electronic and steric properties of the appended heterocycle play a crucial role in the compound's biological action. The synthesis of these derivatives often involves 1,3-dipolar cycloaddition reactions, a versatile method for creating diverse molecular structures. nih.govnih.gov

Furthermore, the inhibitory potency of these derivatives is species-dependent. For example, against L. infantum, a number of derivatives show moderate to strong activity, while most of the same compounds are inactive against L. tropica and L. major. nih.gov One notable exception is a triazole derivative which demonstrated promising activity against L. major. nih.govnih.gov

Studies on other classes of indazole derivatives have also highlighted the importance of substituent positioning. For instance, in a series of 5- and 6-substituted indazoles developed as antitumor agents, the substitution pattern was critical for activity against specific cancer cell lines. sioc-journal.cn Specifically, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-5-carboxamide and its 6-carboxamide regioisomer showed potent activity against the human prostate cancer cell line, PC-3. sioc-journal.cn Similarly, for nitro-based benzo[g]indazoles, the presence and position of methoxy (B1213986) groups on an attached phenyl ring, in combination with the nitro group on the indazole core, resulted in low micromolar activity against the NCI-H460 lung carcinoma cell line. nih.gov

The following table summarizes the antileishmanial activity of selected 3-chloro-6-nitro-1H-indazole derivatives, illustrating the impact of different heterocyclic substituents.

| Compound ID | Heterocyclic Substituent at N-1 | Target Species | IC₅₀ (µM) |

| 4 | Isoxazoline derivative | L. infantum | 12.5 |

| 5 | Isoxazoline derivative | L. infantum | 12.5 |

| 7 | Isoxazoline derivative | L. infantum | 25 |

| 10 | 1,5-disubstituted 1,2,3-triazole | L. infantum | 25 |

| 11 | 1,4-disubstituted 1,2,3-triazole | L. infantum | 12.5 |

| 11 | 1,4-disubstituted 1,2,3-triazole | L. tropica | 25 |

| 12 | 1,4-disubstituted 1,2,3-triazole | L. infantum | 12.5 |

| 13 | 1,4-disubstituted 1,2,3-triazole | L. infantum | 6.25 |

| 13 | 1,4-disubstituted 1,2,3-triazole | L. tropica | >50 |

| 13 | 1,4-disubstituted 1,2,3-triazole | L. major | 12.5 |

Data sourced from a study on the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives. nih.gov

Role of the Chloro, Methyl, and Nitro Functional Groups in Molecular Recognition

The chloro, methyl, and nitro functional groups of 3-chloro-1-methyl-6-nitro-1H-indazole are integral to its molecular architecture and its interactions with biological targets.

The N-1 methyl group , while not always present in the most active derivatives found in literature, serves to alkylate the indazole ring, which can impact the compound's lipophilicity and metabolic stability. The substitution at the N-1 position is a common strategy in the development of indazole-based drugs. For example, replacing the methyl group with a larger ethyl group in a related compound, 3-chloro-1-ethyl-6-nitro-1H-indazole, results in a molecule where the ethyl group is not planar with the indazole ring. iucr.orgresearchgate.net This conformational flexibility can be crucial for fitting into a binding pocket.

The nitro group at the 6-position is a strong electron-withdrawing group and significantly influences the electronic properties of the indazole ring. It is often a key feature in nitro-aromatic compounds with antimicrobial activity. mdpi.com The oxygen atoms of the nitro group can act as hydrogen bond acceptors, an interaction that is frequently observed in the crystal packing of these molecules (e.g., C-H···O interactions). iucr.orgresearchgate.net In molecular docking studies of antileishmanial derivatives, the nitro group is often shown to be involved in interactions within the active site of the target enzyme. nih.govnih.gov Furthermore, the reduction of the nitro group to an amino group, as explored in the synthesis of some benzo[g]indazoles, can dramatically alter the biological activity profile, shifting it from antiproliferative to less active. nih.gov

Elucidation of Pharmacophoric Requirements for Specific Target Interactions

The elucidation of pharmacophoric requirements—the essential three-dimensional arrangement of functional groups necessary for biological activity—is critical for understanding how these molecules interact with their targets. For the derivatives of 3-chloro-6-nitro-1H-indazole with antileishmanial activity, molecular docking studies have provided significant insights. nih.govnih.gov

These studies have targeted the enzyme trypanothione (B104310) reductase (TryR) from Leishmania infantum, a crucial enzyme for the parasite's survival. nih.gov The active derivatives were found to bind stably within the enzyme's active site, forming a network of hydrophobic and hydrophilic interactions. nih.govnih.gov

The key pharmacophoric features identified include:

The Indazole Scaffold: This core structure serves as the foundation, correctly positioning the other functional groups for optimal interaction.

The Nitro Group: The nitro group often engages in hydrogen bonding or other polar interactions within the binding pocket.

The N-1 Substituent: The nature and conformation of the heterocyclic ring at the N-1 position are critical. For instance, the bent geometry of the more active triazole derivatives is proposed to facilitate favorable interactions between the core indazole and the side chain, influencing their antileishmanial activity. nih.gov

Molecular dynamics simulations have further supported these findings, showing that the most potent compounds form stable complexes with the TryR enzyme. nih.govnih.gov

Rational Design Principles for Enhanced Bioactivity

The SAR and pharmacophore data provide a solid foundation for the rational design of new derivatives with enhanced bioactivity. nih.gov The goal of rational design is to move beyond random screening and use structural information to create molecules with improved potency, selectivity, and pharmacokinetic properties.

Based on the available research, several design principles can be proposed for enhancing the bioactivity of 3-chloro-6-nitro-1H-indazole analogs:

Optimization of the N-1 Substituent: Since triazole-containing derivatives show superior activity, further exploration of substituted triazoles is a promising strategy. Modifications to the substituent on the triazole ring could further enhance binding affinity and selectivity.

Bioisosteric Replacement of Functional Groups: The chloro and nitro groups could be replaced by other bioisosteres to fine-tune the electronic and steric properties of the molecule. For example, replacing the chloro group with a trifluoromethyl group or the nitro group with a cyano or sulfone group could modulate the compound's activity and metabolic stability.

Scaffold Hopping: While the 3-chloro-6-nitro-1H-indazole core is effective, it may be possible to replace it with other bicyclic heterocycles to explore new chemical space and potentially discover novel mechanisms of action.

Structure-Based Design: Utilizing the crystal structure of target enzymes, such as TryR, allows for the precise design of ligands that fit optimally into the active site. This can involve designing molecules that form additional hydrogen bonds or hydrophobic interactions to increase binding affinity.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes for Functionalized Indazoles

The synthesis of functionalized indazoles is a cornerstone of their therapeutic development. While classical methods exist, future research is intensely focused on creating more efficient, sustainable, and versatile synthetic strategies. A significant area of advancement is the use of transition-metal-catalyzed C-H activation and annulation reactions. nih.gov These methods offer a step-economic approach to building the indazole core and introducing functional groups with high regioselectivity. nih.gov

Catalytic systems involving rhodium (Rh), copper (Cu), and palladium (Pd) have demonstrated remarkable efficacy. For instance, Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. researchgate.netnih.gov Similarly, co-catalytic systems, such as Rh(III)/Cu(II), enable sequential C–H bond activation and intramolecular annulation to form 1H-indazoles. researchgate.net These modern approaches often proceed under milder conditions and with greater functional group tolerance compared to traditional methods, which may require harsh reagents or multi-step procedures. researchgate.net The development of metal-free synthetic pathways, utilizing reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodine-mediated reactions, is also gaining traction as an environmentally friendly alternative. researchgate.netresearchgate.net

| Methodology | Key Features | Catalysts/Reagents | Advantages |

|---|---|---|---|

| Classical Cyclization | Traditional condensation and cyclization reactions. | Hydrazine derivatives, acid/base catalysts. | Well-established, readily available starting materials. |

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds for annulation. nih.gov | Rh(III), Cu(II), Pd(II) complexes. researchgate.net | High efficiency, regioselectivity, and step economy. nih.gov |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of diazo compounds with arynes. nih.gov | Cesium fluoride (CsF), TBAF. nih.gov | Mild reaction conditions, broad substrate scope. nih.gov |

| Metal-Free Oxidative C-N Formation | Oxidative cyclization of arylhydrazones. researchgate.net | PIFA, iodine. researchgate.netresearchgate.net | Avoids metal contamination, environmentally benign. researchgate.net |

Integration of Advanced Artificial Intelligence and Machine Learning in Computational Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of indazole-based therapeutics. mdpi.com These computational tools can accelerate the drug discovery pipeline by rapidly analyzing vast chemical datasets to predict biological activity, optimize molecular properties, and generate novel chemical structures. researchgate.net

For indazole derivatives, AI/ML models can be trained on existing structure-activity relationship (SAR) data to predict the therapeutic potential of new, unsynthesized compounds. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify key molecular descriptors that correlate with desired biological effects, guiding the rational design of more potent and selective molecules. researchgate.net Generative models, such as variational autoencoders and recurrent neural networks, can be employed for de novo drug design, creating entirely new indazole-based scaffolds with optimized properties for specific biological targets. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Diseases

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve redundant or interconnected signaling pathways, making them difficult to treat with single-target agents. nih.gov Polypharmacology, the design of single chemical entities that modulate multiple biological targets, has emerged as a promising strategy. The indazole scaffold is considered a "privileged" structure in this regard, as its unique chemical architecture allows it to interact with a diverse range of protein targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. researchgate.net

Future research will focus on the rational design of indazole derivatives that can simultaneously inhibit multiple key targets implicated in a disease's pathology. For example, in oncology, indazole-based compounds have been developed as multi-target kinase inhibitors, simultaneously blocking pathways like VEGFR, Tie-2, and EphB4, which are all crucial for tumor angiogenesis. nih.gov Other derivatives have been designed as dual inhibitors of histone deacetylases (HDACs) and vascular endothelial growth factor (VEGF) pathways. nih.gov In the context of Alzheimer's disease, researchers have successfully designed 5-substituted indazole derivatives that act as dual inhibitors of both cholinesterases (AChE/BuChE) and the β-secretase 1 (BACE1) enzyme, addressing both symptomatic and disease-modifying aspects of the condition. researchgate.netnih.gov This multi-targeting approach simplifies treatment regimens and may offer superior efficacy and a reduced likelihood of drug resistance. researchgate.net

Design of Indazole-Based Chemical Probes for Biological Systems

Beyond their direct therapeutic use, indazole derivatives are valuable tools for chemical biology. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function in complex biological systems. The indazole scaffold, with its proven ability to bind to a wide range of proteins, serves as an excellent starting point for the design of such probes. researchgate.netresearchgate.net

Future efforts in this area will involve the strategic modification of the indazole core to create specialized research tools:

Fluorescent Probes: By conjugating an indazole derivative with a fluorophore, researchers can create probes to visualize the localization and dynamics of a target protein within living cells using advanced microscopy techniques. researchgate.netnih.gov This allows for real-time monitoring of biological processes.

Photoaffinity Labels: Incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for "click chemistry") into an indazole ligand creates a photoaffinity probe. mdpi.combioworld.com Upon UV irradiation, this probe can form a covalent bond with its target protein, enabling its identification and isolation from complex cellular lysates.

Activity-Based Probes (ABPs): These probes are designed to covalently bind to the active site of specific enzymes in an activity-dependent manner. Designing indazole-based ABPs could provide a powerful method for profiling the activity of entire enzyme families, such as kinases, in native biological systems. researchgate.net

These chemical tools are essential for target identification, validation, and understanding the intricate mechanisms of action of indazole-based drugs. researchgate.net

Investigation of Indazole Derivatives in Emerging Therapeutic Areas

While indazoles are well-established as kinase inhibitors for cancer therapy, their therapeutic potential extends to a variety of other emerging areas. The versatility of the indazole scaffold allows for its adaptation to new biological targets, opening up novel treatment possibilities. nih.gov

| Therapeutic Area | Biological Target/Mechanism | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | Inhibition of tau hyperphosphorylation (e.g., Parkinson's Disease). nih.govnih.gov | The derivative 6-amino-1-methyl-indazole (AMI) preserved dopaminergic neurons and improved behavioral symptoms in preclinical models. nih.govnih.gov |

| Antiviral Infections | Inhibition of viral replication (e.g., Influenza A, SARS-CoV-2); Neuraminidase inhibition. researchgate.netnih.gov | Pyrrolo[2,3-e]indazole derivatives showed dual activity against influenza and pneumococcal neuraminidases. nih.gov Other derivatives suppressed influenza A virus reproduction. researchgate.net |

| Inflammatory and Autoimmune Diseases | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) and COX-2. nih.gov | Indazole derivatives demonstrated marked anti-inflammatory activity by reducing key inflammatory mediators. nih.gov |

| Metabolic Diseases | Modulation of adipogenesis and lipid metabolism. nih.govbioworld.com | Certain derivatives have been investigated for their potential in treating obesity and hyperlipidemia. nih.govbioworld.com |

| Parasitic Diseases | Inhibition of essential parasite enzymes (e.g., Trypanosoma brucei N-myristoyltransferase). nih.gov | Derivatives showed potent activity against the T. brucei parasite with good oral exposure and in vivo tolerability. nih.gov |

Current research is actively exploring the use of indazoles in:

Neurodegenerative Diseases: Beyond Alzheimer's, indazole derivatives are being investigated for Parkinson's disease. For example, 6-amino-1-methyl-indazole (AMI), a derivative of 6-nitro-1H-indazole, has been shown to exert neuroprotective effects by inhibiting tau hyperphosphorylation, preserving dopaminergic neurons in preclinical models. nih.govnih.gov

Infectious Diseases: The antiviral properties of indazoles are a significant area of interest. Certain derivatives have demonstrated the ability to suppress the replication of influenza A virus. researchgate.net Furthermore, fused heterocyclic systems like pyrrolo[2,3-e]indazole have been identified as dual inhibitors of both influenza and pneumococcal neuraminidases, offering a potential strategy to combat lethal viral-bacterial synergism. nih.gov

Inflammatory and Metabolic Disorders: The anti-inflammatory properties of indazoles are well-documented, with some derivatives inhibiting pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov This opens avenues for their use in autoimmune diseases and chronic inflammatory conditions. Additionally, some indazoles have been studied for their potential to treat obesity and metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govmdpi.com

As our understanding of disease biology deepens, the versatility of the indazole scaffold will continue to be leveraged to develop innovative treatments for a growing number of complex and challenging medical conditions.

Q & A

Q. Key Findings from Related Compounds :

- Nitroindazoles exhibit antitumor, antimicrobial, and anti-inflammatory activities .

- Substituents at the 1- and 3-positions significantly modulate activity .

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Answer:

Discrepancies in refinement parameters (e.g., high R factors) may arise from poor crystal quality or incorrect space-group assignment. Mitigation strategies include:

Data reprocessing : Reintegrate diffraction data using software like SHELXC .

Model adjustment : Test alternative hydrogen-bonding networks or disorder models.

Validation tools : Use checkCIF/PLATON to identify geometric outliers .

Software comparison : Cross-validate results with programs like WinGX .

Example : In a study of 1-allyl-3-chloro-6-nitro-1H-indazole, carbon-bound H-atoms were refined using a riding model (C–H = 0.93–0.97 Å), reducing parameter overfitting .

Advanced: What computational methods predict the reactivity and pharmacological profile of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding to targets (e.g., HSP90, mGluR5) using AutoDock or Schrödinger .

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity .

Case Study : Docking studies on similar indazoles revealed strong interactions with kinase ATP-binding pockets, guiding SAR optimization .

Basic: What purification techniques are effective for nitro-substituted indazoles?

Answer:

- Column chromatography : Silica gel with hexane:ethyl acetate gradients (e.g., 9:1 → 7:3) .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity .

Advanced: How can researchers elucidate the molecular targets of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.